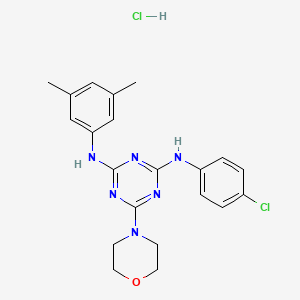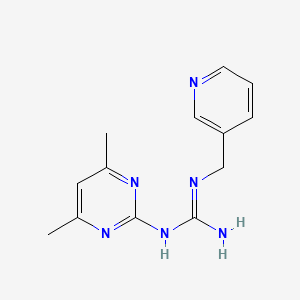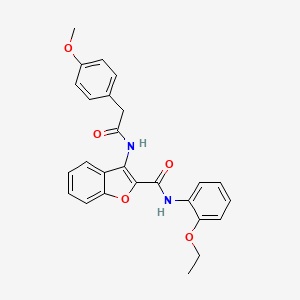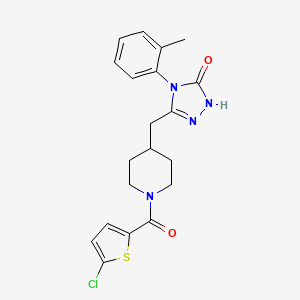![molecular formula C23H19N3O4 B2937201 2-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)naphtho[2,3-b]furan-4,9-dione CAS No. 690640-87-0](/img/structure/B2937201.png)
2-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)naphtho[2,3-b]furan-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)naphtho[2,3-b]furan-4,9-dione” is a complex organic molecule that contains several functional groups and rings. It has a naphtho[2,3-b]furan-4,9-dione moiety, a piperazine ring, and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl groups in the naphtho[2,3-b]furan-4,9-dione moiety could potentially undergo nucleophilic addition reactions. The nitrogen atoms in the piperazine and pyridine rings could act as bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces .科学的研究の応用
Chemosensors for Transition Metal Ions
Naphthoquinone-based compounds have been synthesized and characterized for their molecular recognition abilities toward transition metal ions. These compounds demonstrate remarkable selectivity towards Cu2+ ions, exhibiting a color change upon complexation. This property is leveraged in developing chemosensors, which could be instrumental in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimides have shown that their fluorescence can be modulated by pH changes, with potential applications in pH probe development. The fluorescence quenching mechanism involves a photo-induced electron transfer (PET) process, indicating these compounds' utility in designing fluorescent sensors and in studying electron transfer processes (Gan et al., 2003).
Nucleophilic Substitutions with Amines
Research on nucleophilic substitutions of 2-chloronaphtho[2,3-b]furan-4,9-dione with various amines, including piperazine derivatives, showcases the compound's reactivity and versatility in synthesizing diverse derivatives. These reactions expand the toolkit for creating novel compounds with potential biological or catalytic applications (Koyanagi et al., 1998).
Anticancer Activity Evaluation
Piperazine derivatives have been synthesized and evaluated for their anticancer activity, indicating the potential therapeutic applications of such compounds. The efficient synthesis and the subsequent biological activity screening suggest a pathway for discovering new anticancer agents (Kumar et al., 2013).
将来の方向性
作用機序
Target of Action
Related compounds with a pyridinylpiperazine structure are known to act as potent and selective α2-adrenergic receptor antagonists .
Mode of Action
It’s known that α2-adrenergic receptor antagonists work by blocking the α2-adrenergic receptors, preventing the normal action of neurotransmitters and hormones, and thus altering cellular function .
Biochemical Pathways
Compounds with similar structures have been shown to impact a variety of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Compounds with similar structures have been shown to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
特性
IUPAC Name |
2-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)benzo[f][1]benzofuran-4,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-14-18(19-20(27)15-6-2-3-7-16(15)21(28)22(19)30-14)23(29)26-12-10-25(11-13-26)17-8-4-5-9-24-17/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQCLBVFGAFSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)naphtho[2,3-b]furan-4,9-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937119.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2937121.png)
![6-Methyl-8-(2-pyrrolidin-1-ylpyrimidin-4-yl)-2,6-diazaspiro[3.4]octane;trihydrochloride](/img/structure/B2937122.png)


![6-Acetyl-7-methyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2937126.png)
![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2937128.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2937129.png)

![2-(4-ethoxyphenyl)-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide](/img/structure/B2937134.png)


